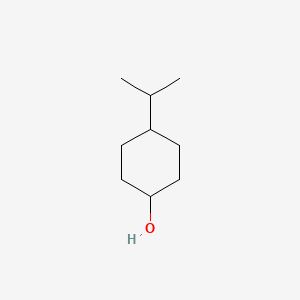
4-异丙基环己醇
描述
4-Isopropylcyclohexanol is an organic compound with the molecular formula C9H18O. It is a cyclohexanol derivative where an isopropyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a mixture of cis- and trans-isomers and is known for its applications in various fields, including perfumery and pharmaceuticals .
Synthetic Routes and Reaction Conditions:
Hydrogenation of para-isopropyl phenol: This method involves the catalytic hydrogenation of para-isopropyl phenol to produce 4-isopropylcyclohexanol.
Electrolytic Reduction of Cryptone: Cryptone, which can be isolated from eucalyptus oil fractions or certain pine needle oils, undergoes electrolytic reduction to yield 4-isopropylcyclohexanol.
Industrial Production Methods:
Continuous-Flow Biocatalytic Process: This method employs commercial alcohol dehydrogenases for the stereoselective reduction of the corresponding ketones to produce cis-4-isopropylcyclohexanol.
Types of Reactions:
Oxidation: 4-Isopropylcyclohexanol can undergo oxidation to form 4-isopropylcyclohexanone.
Reduction: The compound can be reduced to form various derivatives depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Oxidation: 4-Isopropylcyclohexanone.
Reduction: Various cyclohexane derivatives.
Substitution: Halogenated or sulfonated cyclohexanol derivatives.
科学研究应用
4-Isopropylcyclohexanol has been studied for its potential analgesic effects. It inhibits the activities of several transient receptor potential channels, including TRPV1, TRPA1, TRPM8, and TRPV4, which are crucial for sensing naturally occurring substances. This inhibition suggests that 4-isopropylcyclohexanol could be developed as a novel analgesic targeting these channels .
In the field of perfumery, 4-isopropylcyclohexanol is used as a fragrance ingredient due to its potent odor and stability in soap. It blends well with other fragrance materials and enhances the scent of lavender, pine, and rose-type fragrances .
作用机制
Target of Action
The primary targets of 4-Isopropylcyclohexanol are the calcium-activated chloride channel anoctamin 1 (ANO1) and transient receptor potential (TRP) channels , specifically TRPV1, TRPA1, TRPM8, and TRPV4 . These channels play crucial roles in the sensory nervous system .
Mode of Action
4-Isopropylcyclohexanol inhibits the activities of ANO1 and TRP channels . It reduces the open-times of TRPV1 and TRPA1 currents without affecting the unitary amplitude or closed-time, suggesting that it affects gating rather than blocking the channel pore .
Biochemical Pathways
Interactions between ANO1 and TRPV1 enhance pain sensations in mice, suggesting that inhibition of ANO1 could have analgesic effects . TRPV1 and TRPA1 can be activated by various nociceptive stimuli . The inhibition of these channels by 4-Isopropylcyclohexanol could potentially reduce pain sensations.
Pharmacokinetics
Its ability to inhibit action potential generation suggests that it can interact with its targets in vivo .
Result of Action
The ability of 4-Isopropylcyclohexanol to inhibit action potential generation and reduce pain-related behaviors induced by capsaicin in mice suggests that it could have analgesic applications . It is a promising base chemical to develop novel analgesics that target ANO1 and TRP channels .
Action Environment
The compound’s log pow values, which measure its lipophilicity, are 27 for the trans isomer and 28 for the cis isomer . These values could influence its distribution in the body and its interaction with its targets.
生化分析
Biochemical Properties
4-Isopropylcyclohexanol plays a significant role in biochemical reactions, particularly in the inhibition of specific ion channels. It interacts with enzymes, proteins, and other biomolecules such as calcium-activated chloride channel anoctamin 1 (ANO1), transient receptor potential vanilloid 1 (TRPV1), and transient receptor potential ankyrin 1 (TRPA1). These interactions are crucial for its analgesic effects, as 4-Isopropylcyclohexanol inhibits the activities of these channels, reducing pain sensations .
Cellular Effects
4-Isopropylcyclohexanol affects various types of cells and cellular processes. It influences cell function by inhibiting ion channels like ANO1, TRPV1, and TRPA1, which are involved in pain sensation. This inhibition leads to a reduction in action potential generation and pain-related behaviors in cells. Additionally, 4-Isopropylcyclohexanol impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these ion channels .
Molecular Mechanism
The molecular mechanism of 4-Isopropylcyclohexanol involves its binding interactions with ion channels. It inhibits ANO1, TRPV1, and TRPA1 channels by reducing their current open-times without affecting unitary amplitude or closed-time. This suggests that 4-Isopropylcyclohexanol affects the gating mechanism of these channels rather than blocking the channel pore. These interactions result in the inhibition of action potential generation and a reduction in pain-related behaviors .
Dosage Effects in Animal Models
The effects of 4-Isopropylcyclohexanol vary with different dosages in animal models. At lower doses, it effectively inhibits ion channels and reduces pain-related behaviors without causing significant adverse effects. At higher doses, there may be threshold effects and potential toxicity, which need to be carefully monitored in animal studies .
Metabolic Pathways
4-Isopropylcyclohexanol is involved in metabolic pathways that include interactions with enzymes and cofactors. It is metabolized by enzymes such as alcohol dehydrogenases, which convert it into its corresponding ketone. These metabolic processes can influence the compound’s activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4-Isopropylcyclohexanol is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 4-Isopropylcyclohexanol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
相似化合物的比较
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
4-tert-Butylcyclohexanol: Similar to 4-isopropylcyclohexanol but with a tert-butyl group instead of an isopropyl group.
Menthol: A cyclohexanol derivative with a menthyl group.
Uniqueness: 4-Isopropylcyclohexanol is unique due to its specific inhibition of multiple transient receptor potential channels, making it a promising candidate for developing novel analgesics. Its application in perfumery also highlights its versatility and effectiveness as a fragrance ingredient .
属性
IUPAC Name |
4-propan-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKRDMLKVSKFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047149 | |
| Record name | 4-Isopropylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4621-04-9, 15890-36-5, 22900-08-9 | |
| Record name | 4-Isopropylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4621-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylcyclohexanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015890365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylcyclohexanol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022900089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ISOPROPYLCYCLOHEXANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Isopropylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOPROPYLCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365047QI0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-ISOPROPYLCYCLOHEXANOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5HS2TR1NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 4-Isopropylcyclohexanol?
A: 4-Isopropylcyclohexanol (leather cyclohexanol) is primarily used in perfumery for its fragrance. [] Specifically, the cis isomer exhibits a stronger odor compared to the trans isomer. []
Q2: How does the stereochemistry of 4-Isopropylcyclohexanol affect its properties?
A: The cis isomer of 4-Isopropylcyclohexanol is a more potent odorant compared to the trans isomer. [] This highlights the importance of stereoselective synthesis for maximizing desired fragrance properties.
Q3: What is a key challenge in the chemical synthesis of 4-Isopropylcyclohexanol for fragrance applications?
A: Traditional synthetic routes to 4-Isopropylcyclohexanol often result in a mixture of cis and trans isomers, with the less potent trans isomer being the major product. [] This necessitates further purification steps to isolate the desired cis isomer, adding complexity and cost to the production process.
Q4: How can biocatalysis offer a solution to this challenge?
A: Biocatalytic approaches using alcohol dehydrogenases (ADHs) demonstrate high stereoselectivity towards the reduction of 4-Isopropylcyclohexanone to cis-4-Isopropylcyclohexanol. [] This method offers a more sustainable and efficient way to obtain the desired isomer with high purity.
Q5: What are the advantages of continuous flow biocatalysis for producing cis-4-Isopropylcyclohexanol?
A: Continuous flow biocatalysis, combining enzymatic steps with in-line work-up, enables the efficient production of cis-4-Isopropylcyclohexanol with high diastereomeric purity. [] This approach improves process efficiency and reduces the environmental footprint compared to traditional methods.
Q6: Beyond its fragrance applications, how else has 4-Isopropylcyclohexanol been investigated?
A: 4-Isopropylcyclohexanol has been studied for its potential analgesic effects, particularly related to its ability to inhibit ion channels like anoctamin 1 (ANO1), TRPV1, and TRPA1. [, ] These channels play a role in pain signaling, suggesting that 4-Isopropylcyclohexanol could offer a novel approach to pain management.
Q7: How does the metabolism of 4-Isopropylcyclohexanol relate to its potential toxicity?
A: Studies in male Fischer 344 rats have shown that 4-Isopropylcyclohexanol is metabolized via various pathways, leading to metabolites such as cis-4-isopropylcyclohexanol, trans-4-isopropylcyclohexanol, 2-cyclohexylpropanoic acid, and others. [] The metabolism of this compound and related hydrocarbons is an important aspect to consider when evaluating potential toxicity and understanding the mechanisms of action.
Q8: What analytical techniques are useful in studying 4-Isopropylcyclohexanol?
A: Gas chromatography coupled with mass spectrometry and flame ionization detection (GC-MS/FID) is a valuable tool for identifying and quantifying 4-Isopropylcyclohexanol, particularly in complex mixtures like essential oils. [] This technique allows for the separation and detection of individual components, enabling researchers to determine the composition of these complex natural products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromen-2-yl]propanoic acid](/img/structure/B1196875.png)
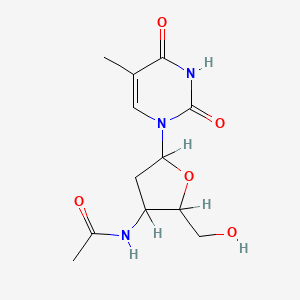
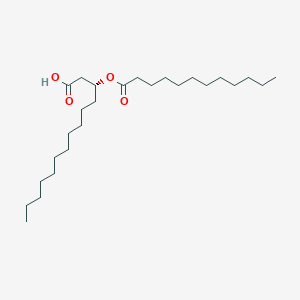
![(2S,5R,6R)-6-[[(2R)-2-[[(2-chloro-3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1196879.png)
![N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]pentadecanamide](/img/structure/B1196880.png)
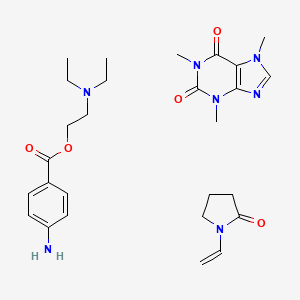
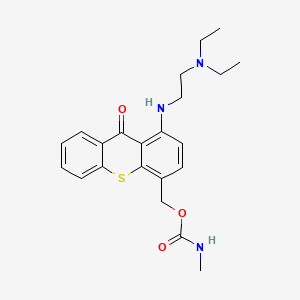
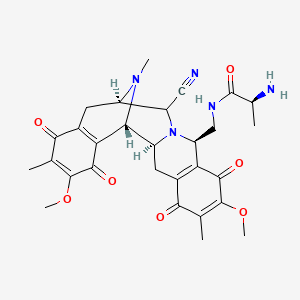
![2-Benzyl-3-[ethoxy(hydroxy)phosphoryl]propanoic acid](/img/structure/B1196886.png)
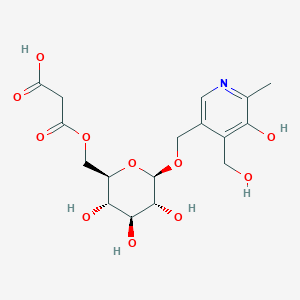
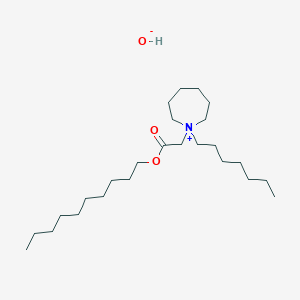

![11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde](/img/structure/B1196895.png)
![1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B1196896.png)
